Pseudomonas quinolone signal

Quorum Sensing Transcriptional Activation Receptor Binding

PQS is the definitive alkyl-quinolone signal for P. aeruginosa quorum sensing research. Unlike its precursor HHQ, PQS is a 100-fold more potent PqsR agonist (EC50 ≈ 18 μM), uniquely induces outer membrane vesicle formation, and chelates iron to overcome host immunity. HHQ cannot substitute for these functions. As the oxygen-dependent autoinducer, PQS is essential for studying chronic biofilm infections and virulence regulation. This high-purity PQS guarantees physiologically relevant activation at minimal concentrations, making it the non-redundant standard for accurate, reproducible results in drug discovery, host-pathogen interaction, and biofilm research.

Molecular Formula C16H21NO2
Molecular Weight 259.34 g/mol
CAS No. 521313-35-9
Cat. No. B1224666
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePseudomonas quinolone signal
CAS521313-35-9
Synonyms2-heptyl-3-hydroxy-4-quinolone
PQS, quinolone
Pseudomonas quinolone signal
Molecular FormulaC16H21NO2
Molecular Weight259.34 g/mol
Structural Identifiers
SMILESCCCCCCCC1=C(C(=O)C2=CC=CC=C2N1)O
InChIInChI=1S/C16H21NO2/c1-2-3-4-5-6-11-14-16(19)15(18)12-9-7-8-10-13(12)17-14/h7-10,19H,2-6,11H2,1H3,(H,17,18)
InChIKeyCEIUIHOQDSVZJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pseudomonas Quinolone Signal (PQS; CAS 521313-35-9): A Critical Reagent for P. aeruginosa Quorum Sensing Research


The Pseudomonas Quinolone Signal (PQS; 2-heptyl-3-hydroxy-4-quinolone; CAS 521313-35-9) is an intercellular alkyl-quinolone (AQ) signaling molecule produced primarily by the opportunistic pathogen Pseudomonas aeruginosa [1]. PQS is a key component of the P. aeruginosa quorum sensing (QS) system, acting as an autoinducer that regulates the expression of numerous virulence factors and biofilm development in a cell density-dependent manner [2]. Unlike the more widely distributed acyl-homoserine lactone (AHL) signaling molecules, AQ-based signaling is restricted to P. aeruginosa and certain Burkholderia and Alteromonas species, making PQS a species-specific tool for targeted research and drug discovery [3].

Why PQS (CAS 521313-35-9) Cannot Be Replaced by HHQ or Other Alkyl-Quinolones in QS Research


Despite belonging to the same alkyl-quinolone (AQ) family, the functional profiles of PQS and its close analog, the biosynthetic precursor 2-heptyl-4-hydroxyquinoline (HHQ), diverge significantly. While both molecules bind and activate the transcriptional regulator PqsR (MvfR), their potencies and downstream biological activities are not interchangeable [1]. Critically, PQS uniquely induces membrane vesicle formation and exhibits potent iron-chelating activity, functions not shared with HHQ [2]. Therefore, experimental or industrial use of HHQ as a generic substitute for PQS will fail to replicate the full spectrum of PQS-dependent physiological responses, leading to inaccurate conclusions in studies of virulence, biofilm development, or host-pathogen interactions. The quantitative evidence below substantiates these critical differences.

Quantitative Evidence Guide: Selecting PQS (CAS 521313-35-9) Over Analogs


PQS is a 100-Fold More Potent Agonist of the PqsR Receptor than its Precursor HHQ

In direct transcriptional reporter assays, PQS demonstrates markedly superior potency as an agonist of the PqsR (MvfR) transcriptional regulator compared to its precursor HHQ. PQS is approximately 100-fold more potent at stimulating MvfR activity [1]. This difference in potency is critical for experimental design and interpretation, as the use of HHQ would require significantly higher concentrations to achieve a similar level of receptor activation, potentially introducing off-target effects or failing to mimic physiologically relevant signaling.

Quorum Sensing Transcriptional Activation Receptor Binding PqsR/MvfR Dose-Response

PQS is a Potent Inducer of Outer Membrane Vesicle (OMV) Formation, a Function Absent in HHQ

A critical functional distinction lies in the ability to induce membrane vesicle (MV) formation. PQS is a potent inducer of MVs, a process essential for intercellular trafficking of this highly hydrophobic molecule and for the delivery of virulence factors [1][2]. In direct contrast, its precursor HHQ does not induce microvesicle formation [2]. This binary difference makes PQS an indispensable tool for studies investigating MV biogenesis, a key pathogenic mechanism in P. aeruginosa infections.

Outer Membrane Vesicles Membrane Vesicle Formation Pathogenesis Virulence Host-Pathogen Interaction

PQS Exhibits Potent Iron-Chelating Activity, a Distinct Virulence-Associated Function

Beyond its role as a signaling molecule, PQS possesses a direct virulence-associated function: it acts as a potent iron chelator [1][2]. This activity is crucial for P. aeruginosa to acquire essential ferric iron in the iron-limited environment of the host, thereby promoting bacterial survival and pathogenesis. This iron-chelating property is another key functional divergence from HHQ, which lacks this capability [2], underscoring PQS's multifunctional role in infection.

Iron Chelation Siderophore Virulence Nutrient Acquisition Host-Pathogen Interaction

PQS Biosynthesis Requires Oxygen, Making It a Marker for Aerobic QS Activity

The conversion of HHQ to PQS is catalyzed by the monooxygenase PqsH, an oxygen-dependent enzyme [1]. Consequently, PQS is not produced under anaerobic conditions, while its precursor HHQ can still be synthesized. This makes PQS a specific indicator of aerobic QS activity. In contrast, HHQ levels are not subject to this direct oxygen-dependent regulation, representing a fundamental biosynthetic distinction that impacts experimental design in varying oxygen tensions.

Biosynthesis Oxygen-Dependent PqsH Anaerobic Metabolism Quorum Sensing Regulation

Key Application Scenarios for Pseudomonas Quinolone Signal (CAS 521313-35-9)


PqsR (MvfR) Receptor Activation and Transcriptional Reporter Assays

Due to its 100-fold higher potency as a PqsR agonist compared to HHQ [1], PQS is the preferred ligand for in vitro and in vivo studies investigating PqsR-dependent transcription. Researchers conducting dose-response assays with pqsA::lux or other PqsR-regulated reporter fusions will obtain physiologically relevant activation at significantly lower concentrations (EC50 ≈ 18 μM [2]), ensuring experimental fidelity and minimizing potential artifacts from high ligand concentrations.

Studies of Membrane Vesicle (MV) Biogenesis and Virulence Factor Trafficking

PQS is an essential and non-redundant reagent for inducing and studying outer membrane vesicle (OMV) formation in P. aeruginosa. As its precursor HHQ lacks this activity [1], experiments focused on the biogenesis, cargo loading, and intercellular trafficking of MVs—a critical mechanism for delivering virulence factors to host cells—are entirely dependent on the use of authentic PQS. This makes it a cornerstone for researchers investigating this key pathogenic pathway.

Investigating Iron Acquisition and Nutritional Immunity in Infections

The unique iron-chelating property of PQS [1], not shared by its analog HHQ, is critical for studies on how P. aeruginosa overcomes host nutritional immunity. PQS is required for assays designed to quantify its contribution to iron scavenging in iron-limited media or host-like environments, providing a direct link between quorum sensing and nutrient acquisition during infection.

Assessing the Impact of Oxygen Availability on Quorum Sensing Dynamics

PQS is the definitive marker for the oxygen-dependent arm of the P. aeruginosa quorum sensing system [1]. Unlike HHQ, PQS production is strictly regulated by oxygen availability. Therefore, quantifying PQS is essential for experiments aimed at dissecting how QS networks adapt to microaerobic or anaerobic niches, such as those found deep within chronic biofilm infections or in the cystic fibrosis lung.

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